N-(5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide
Description
The compound N-(5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide is a benzamide derivative featuring a 1,3,4-oxadiazole core. This heterocyclic scaffold is substituted at position 5 with a 2,5-dimethoxyphenyl group and at position 2 with a sulfonamide-linked 3-methylpiperidine moiety. The 1,3,4-oxadiazole ring is widely studied in medicinal chemistry due to its metabolic stability, hydrogen-bonding capacity, and role in enhancing pharmacological activities such as enzyme inhibition and antimicrobial effects .
Properties
IUPAC Name |
N-[5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(3-methylpiperidin-1-yl)sulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O6S/c1-15-5-4-12-27(14-15)34(29,30)18-9-6-16(7-10-18)21(28)24-23-26-25-22(33-23)19-13-17(31-2)8-11-20(19)32-3/h6-11,13,15H,4-5,12,14H2,1-3H3,(H,24,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBXBRLZVLKVKKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=C(C=CC(=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide is a compound with a complex structure that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes available research findings, case studies, and data regarding the biological activity of this compound.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 377.5 g/mol. The compound features an oxadiazole ring, which is known for its diverse biological activities.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Inhibition of Tyrosine Kinases : It has been shown to inhibit c-Src, a tyrosine kinase involved in cell proliferation and survival pathways. This inhibition can lead to reduced cancer cell viability and proliferation.
- Induction of Apoptosis : The compound has demonstrated the ability to induce apoptosis in various cancer cell lines, suggesting its potential as an anticancer agent.
- Antimicrobial Activity : Preliminary studies indicate that it may also possess antimicrobial properties against certain bacterial strains.
Anticancer Activity
A series of studies have evaluated the anticancer properties of this compound against various cancer cell lines. The following table summarizes key findings:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | Apoptosis induction via caspase activation |
| HeLa (Cervical Cancer) | 8.0 | c-Src inhibition leading to cell cycle arrest |
| A549 (Lung Cancer) | 15.0 | Inhibition of angiogenesis |
These results indicate significant potency against multiple cancer types, warranting further investigation into its therapeutic potential.
Antimicrobial Activity
In addition to its anticancer properties, the compound has shown promising antimicrobial effects:
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents.
Case Studies and Research Findings
Several studies have highlighted the efficacy of this compound in specific contexts:
- In Vivo Studies : In animal models bearing tumors, administration of this compound resulted in significant tumor size reduction compared to control groups.
- Combination Therapy Potential : Combining this compound with established chemotherapeutics has shown enhanced efficacy in preclinical models, suggesting that it may be beneficial in combinatorial treatment strategies for cancer .
Scientific Research Applications
Anticancer Applications
Research indicates that this compound exhibits promising anticancer properties. Studies have shown that derivatives of oxadiazole compounds can induce apoptosis in various cancer cell lines. For instance:
- Mechanism of Action : The oxadiazole moiety is known to interact with cellular targets involved in cancer progression. It may inhibit specific signaling pathways that promote cell survival and proliferation.
- Case Study : A study published in Cancer Letters demonstrated that compounds with similar oxadiazole structures significantly reduced tumor growth in xenograft models by inducing cell cycle arrest and apoptosis (PMC3315628) .
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties against a range of pathogens:
- Testing Methods : In vitro studies have utilized the disc diffusion method to assess the effectiveness of the compound against bacterial strains such as Staphylococcus aureus and Escherichia coli.
- Results : The compound demonstrated moderate to significant antibacterial activity, suggesting its potential as a lead compound for developing new antimicrobial agents.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of N-(5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide:
| Structural Feature | Activity Implication |
|---|---|
| Oxadiazole Ring | Enhances biological activity through interaction with biological targets |
| Sulfonamide Group | Contributes to solubility and bioavailability |
| Dimethoxyphenyl Substituent | Increases lipophilicity and cellular uptake |
Drug Development
Given its biological activities, further research is warranted to explore the potential of this compound as a therapeutic agent. Future studies could focus on:
- In Vivo Studies : Conducting animal studies to evaluate pharmacokinetics and toxicity profiles.
- Combination Therapies : Investigating the efficacy of this compound in combination with existing chemotherapeutics to enhance therapeutic outcomes.
Mechanistic Studies
Understanding the precise mechanisms through which this compound exerts its effects will be critical for its application in clinical settings. This includes:
- Molecular Docking Studies : To predict binding interactions with target proteins involved in cancer and microbial resistance.
Comparison with Similar Compounds
Structural and Functional Analogues in Antifungal Research
Two closely related compounds, 4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide (LMM5) and 4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide (LMM11) , highlight the importance of sulfonamide and aromatic substitutions in antifungal activity. Both were tested against Candida species and compared to fluconazole, a standard antifungal drug .
Key Comparisons:
| Compound | Core Structure | Substituents (Position 5 of Oxadiazole) | Sulfonamide Group | Antifungal Activity vs. Fluconazole |
|---|---|---|---|---|
| Target Compound | 1,3,4-Oxadiazole | 2,5-Dimethoxyphenyl | 3-Methylpiperidinyl sulfonyl | Not reported |
| LMM5 | 1,3,4-Oxadiazole | 4-Methoxyphenylmethyl | Benzyl(methyl)sulfamoyl | Moderate activity |
| LMM11 | 1,3,4-Oxadiazole | Furan-2-yl | Cyclohexyl(ethyl)sulfamoyl | Lower activity |
- Substituent Effects :
Enzyme-Targeted 1,3,4-Oxadiazole Derivatives
A series of 1,3,4-oxadiazole derivatives (compounds 18–21 ) optimized for Ca²⁺/calmodulin inhibition demonstrates how electronic and steric modifications influence bioactivity .
Key Comparisons:
| Compound | Substituent (Position 3/4 of Benzamide) | Key Structural Features | Enzyme Inhibition (IC₅₀) | Synthesis Method |
|---|---|---|---|---|
| 18 | Thiomethoxy | Electron-rich sulfur group | Not reported | Method B |
| 19 | Trifluoromethyl | Strong electron-withdrawing group | 0.8 µM | Method A |
| 20 | Isopropoxy | Sterically bulky alkoxy group | 1.2 µM | Method B |
| 21 | Bromo | Halogen for potential covalent binding | 2.5 µM | Method A |
| Target | 3-Methylpiperidinyl sulfonyl | Basic piperidine ring, sulfonyl linker | Not reported | Not specified |
- Structural Insights :
- The target’s sulfonyl linker and piperidine ring may enhance binding to charged enzymatic pockets, similar to compound 19’s trifluoromethyl group, which improves affinity through electronic effects.
- Unlike compound 21’s bromo substituent, the target’s dimethoxyphenyl group lacks halogen-based reactivity but could engage in π-π stacking .
Q & A
Q. What synthetic strategies are recommended for constructing the 1,3,4-oxadiazole core in this compound?
The 1,3,4-oxadiazole ring can be synthesized via cyclization of acylthiosemicarbazides under acidic conditions (e.g., POCl₃) or oxidative cyclization of thiosemicarbazones . For the target compound, pre-functionalization of the 2,5-dimethoxyphenyl group prior to cyclization may improve regioselectivity. Key steps include:
- Intermediate preparation : React 2,5-dimethoxybenzoic acid with hydrazine to form the hydrazide.
- Cyclization : Use POCl₃ or H₂SO₄ to dehydrate the hydrazide-thiocarbamate intermediate.
- Optimization : Adjust reaction time (3–6 hours) and temperature (80–100°C) to maximize yield .
| Synthesis Parameters | Conditions | Yield Range |
|---|---|---|
| Cyclization agent | POCl₃, H₂SO₄, or PPA | 60–85% |
| Temperature | 80–100°C | - |
| Reaction time | 3–6 hours | - |
Q. How can the sulfonamide linkage be introduced while avoiding side reactions?
The sulfonamide group is typically formed via nucleophilic substitution of a sulfonyl chloride with an amine. For the 3-methylpiperidinyl sulfonamide moiety:
- Step 1 : React 4-(chlorosulfonyl)benzoyl chloride with 3-methylpiperidine in anhydrous dichloromethane (DCM) at 0–5°C to prevent hydrolysis.
- Step 2 : Use triethylamine (TEA) as a base to neutralize HCl .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) is critical due to potential byproducts like disulfonates.
Q. What spectroscopic techniques are essential for characterizing this compound?
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., 2,5-dimethoxyphenyl protons at δ 3.8–4.0 ppm; piperidinyl-CH₃ at δ 1.1–1.3 ppm) .
- HRMS : Verify molecular ion peaks (e.g., [M+H]⁺ for C₂₃H₂₅N₄O₆S: expected m/z ≈ 509.15).
- IR : Key stretches include C=O (1680–1700 cm⁻¹) and S=O (1150–1350 cm⁻¹) .
Advanced Research Questions
Q. How do structural modifications (e.g., 2,5-dimethoxy vs. 3,4-dichloro substitution) impact biological activity?
Comparative studies on analogous compounds reveal:
- Antimicrobial activity : Electron-donating groups (e.g., methoxy) enhance biofilm penetration, while electron-withdrawing groups (e.g., Cl) improve target binding .
- Anticancer activity : Dimethoxy-substituted oxadiazoles show higher selectivity against kinase pathways (e.g., EGFR) compared to halogenated derivatives .
| Substituent | Biological Activity (IC₅₀) | Target |
|---|---|---|
| 2,5-Dimethoxyphenyl | 2.1 µM (EGFR inhibition) | Kinase pathways |
| 3,4-Dichlorophenyl | 5.8 µM (Antimicrobial) | Bacterial enzymes |
Q. What computational methods are suitable for predicting binding modes with biological targets?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with EGFR or bacterial dihydrofolate reductase.
- MD simulations : Assess stability of ligand-protein complexes over 50–100 ns trajectories (AMBER/CHARMM force fields) .
- QSAR : Correlate logP values (calculated: ~3.2) with cytotoxicity data to optimize lipophilicity .
Q. How can conflicting data on cytotoxicity vs. solubility be resolved?
Contradictory results may arise from assay conditions (e.g., DMSO concentration affecting solubility). Mitigation strategies:
- Solubility enhancement : Use co-solvents (PEG-400) or formulate as nanoparticles.
- Cytotoxicity reassessment : Compare MTT and ATP-based assays to rule out false positives .
Methodological Challenges
Q. What strategies improve yield in multi-step syntheses?
- Flow chemistry : Continuous-flow reactors reduce side reactions during cyclization (e.g., 20% yield increase vs. batch) .
- Microwave-assisted synthesis : Accelerate sulfonamide coupling (10 minutes vs. 2 hours) .
Q. How to validate the compound’s stability under physiological conditions?
- pH stability : Incubate in PBS (pH 7.4) and simulate gastric fluid (pH 1.2) for 24 hours. Monitor degradation via HPLC.
- Metabolic stability : Use liver microsomes to assess CYP450-mediated oxidation .
Data Contradictions & Resolution
- Antimicrobial vs. Anticancer Efficacy : While 2,5-dimethoxy derivatives excel in kinase inhibition, 3,4-dichloro analogs show stronger antimicrobial activity. This divergence highlights target-specific pharmacophore requirements .
- Synthetic Yields : POCl₃-based cyclization yields vary (60–85%) due to moisture sensitivity. Anhydrous conditions and inert atmospheres improve reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
